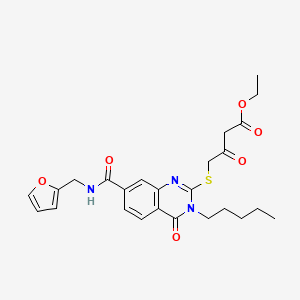

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Description

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a synthetic quinazolinone derivative characterized by a fused bicyclic quinazolinone core, a pentyl chain at position 3, a furan-2-ylmethyl carbamoyl group at position 7, and a thioether-linked 3-oxobutanoate ethyl ester moiety. Its synthesis involves multi-step organic reactions, with the quinazolinone core constructed via cyclocondensation of anthranilic acid derivatives, followed by functionalization with sulfur-containing and ester groups .

Properties

IUPAC Name |

ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S/c1-3-5-6-11-28-24(32)20-10-9-17(23(31)26-15-19-8-7-12-34-19)13-21(20)27-25(28)35-16-18(29)14-22(30)33-4-2/h7-10,12-13H,3-6,11,14-16H2,1-2H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGWNEYAZLARIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C25H29N3O6S

- Molecular Weight : 499.58 g/mol

- Purity : Typically around 95% .

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in anticancer activity. These mechanisms often involve the inhibition of key enzymes and pathways associated with cancer cell proliferation:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, potentially leading to reduced tumor growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives, which include this compound. For instance:

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. Compounds with similar structures have been shown to possess activity against a range of bacterial and fungal pathogens:

| Pathogen Type | Compound Activity | Reference |

|---|---|---|

| Bacteria | Moderate to high inhibition | |

| Fungi | Effective against several strains |

Case Studies

- In Vitro Studies : A study evaluating the efficacy of similar compounds demonstrated significant inhibition of tumor cell lines when treated with quinazoline derivatives, indicating a promising avenue for further research into this compound's anticancer properties.

- Molecular Docking Analysis : In silico studies have shown that these compounds can effectively interact with target proteins involved in cancer pathways, providing a rational basis for their use as anticancer agents.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl Ester Derivatives

Solubility and Stability

- The quinazolinone core may reduce aqueous solubility compared to benzoate-based analogues due to increased hydrophobicity.

- The thioether linkage in the target compound could confer susceptibility to oxidation, contrasting with the stable ether linkages in I-6473 .

Mechanistic and Computational Insights

Lumping strategies, as described in climate-chemistry models , suggest that compounds with shared functional groups (e.g., esters, heterocycles) may exhibit similar degradation pathways or environmental persistence. However, the unique quinazolinone-thioether system in the target compound likely diverges from simpler analogues in reactivity and biological half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.